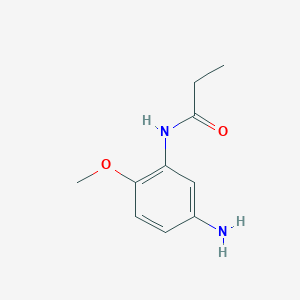

N-(5-amino-2-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIADYJCEFAGKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586138 | |

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169321-23-7 | |

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Amino 2 Methoxyphenyl Propanamide and Its Analogs

Direct Synthetic Routes to N-(5-amino-2-methoxyphenyl)propanamide

Direct synthesis of this compound typically involves the late-stage introduction of the amino group or the formation of the amide bond on a pre-functionalized aromatic core.

Reduction Strategies for Nitro Precursors Leading to Amino Moieties

A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. This approach benefits from the ready availability of nitroaromatic starting materials.

The synthesis often commences with a nitro-substituted aniline, such as 2-methoxy-5-nitroaniline (B165355). This precursor can be prepared by the nitration of 2-methoxyaniline or through the partial reduction of 2,4-dinitroanisole. The nitro group serves as a masked amino group, which can be revealed in a final reduction step.

A typical synthetic sequence involves the acylation of the amino group of 2-methoxy-5-nitroaniline with propanoyl chloride or a related acylating agent to form the propanamide linkage. This intermediate, N-(2-methoxy-5-nitrophenyl)propanamide, is then subjected to a reduction reaction to convert the nitro group to the desired amino functionality.

Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent and clean method. Common catalysts for this reduction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), often under a hydrogen atmosphere. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete conversion and high purity of the final product. For instance, hydrogenation over a 5% palladium-on-carbon catalyst at atmospheric pressure can afford the desired amino compound. Other reduction methods, such as using tin(II) chloride (SnCl₂) in an acidic medium, can also be effective.

A generalized reaction scheme is presented below:

Scheme 1: Synthesis via Reduction of a Nitro Precursor

Step 1: Acylation of 2-methoxy-5-nitroaniline with propanoyl chloride. Step 2: Reduction of the nitro group to an amino group.

This strategy allows for the introduction of the propanamide side chain prior to the formation of the reactive amino group, which can sometimes interfere with other reaction steps.

Amide Bond Formation via Coupling Reactions and Related Methods

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved by coupling a suitable amine with a carboxylic acid or its activated derivative.

In a direct approach, 5-amino-2-methoxyaniline can be reacted with propanoic acid using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), at room temperature. The choice of coupling agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

An alternative to using the free carboxylic acid is to employ an activated derivative, such as propanoyl chloride or propanoic anhydride (B1165640). The reaction of these acylating agents with 5-amino-2-methoxyaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct, provides a straightforward route to the desired amide.

The table below summarizes some common coupling agents used in amide bond formation:

| Coupling Agent | Abbreviation | Activating Agent (Typical) | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt or DMAP | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | - | Tetramethylurea |

General Approaches for Propanamide Scaffold Construction

Beyond the direct synthesis targeting the specific molecule, general methodologies for constructing the broader class of N-substituted propanamides can be adapted. These methods offer flexibility in introducing various substituents on both the aromatic ring and the propanamide chain.

Utilization of Succinic Anhydride and Aminoguanidine Hydrochloride in N-Substituted Propanamide Synthesis

While not a direct route to this compound, the reaction of amines with succinic anhydride provides a foundational method for creating a related scaffold. The reaction of an aromatic amine with succinic anhydride initially forms a succinamic acid derivative. Subsequent chemical modifications would be necessary to convert this intermediate to the desired propanamide. This approach highlights a building block strategy where a four-carbon unit is introduced, which would then require a decarboxylation or other transformation to arrive at the three-carbon propanamide chain.

Regioselective Synthesis Techniques for Substituted Aromatic Propanamides

The regioselective synthesis of substituted aromatic propanamides is crucial for obtaining the desired isomer. In the context of this compound, the ortho-methoxy and meta-amino substitution pattern is key. The synthesis often relies on the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions.

For instance, starting with a methoxy-substituted benzene (B151609) ring, the introduction of a nitro group can be directed to the desired position based on the activating and directing properties of the methoxy (B1213986) group. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is essential to achieve high regioselectivity.

Similarly, in multi-step syntheses, the order of substituent introduction is critical. For example, performing the acylation step before or after the introduction of another substituent can significantly influence the final product's isomeric purity.

Microwave Irradiation-Assisted Synthesis in Propanamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comingentaconnect.com This technique can be effectively applied to the synthesis of propanamides.

The formation of the amide bond, in particular, can be significantly enhanced by microwave irradiation. The direct amidation of carboxylic acids with amines, which often requires harsh conditions or the use of coupling agents, can be achieved more efficiently under microwave heating. mdpi.com In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis.

The table below provides a conceptual comparison of conventional versus microwave-assisted amide synthesis:

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate to good | Often good to excellent |

| Side Reactions | Can be more prevalent | Often reduced |

| Solvent Use | Typically required | Can sometimes be avoided |

The application of microwave technology to the synthesis of this compound, either in the amide bond formation step or in the reduction of the nitro precursor, can offer a more efficient and environmentally benign synthetic route. mdpi.comingentaconnect.com

Stereoselective Synthesis and Chiral Resolution of Propanamide Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules are often dependent on their absolute stereochemistry. For propanamide derivatives, the presence of a stereocenter, typically at the α-carbon of the propanamide moiety, necessitates the development of effective stereoselective synthetic and resolution methodologies.

Stereoselective Synthetic Approaches

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is often the most efficient route to obtaining optically active propanamide derivatives. Various catalytic methods have been developed to achieve high levels of enantioselectivity.

One prominent method is the palladium-catalyzed asymmetric Markovnikov-selective hydroaminocarbonylation of aryl alkenes. This approach facilitates the creation of chiral 2-substituted propanamides with high yields and excellent enantiomeric excess (ee). thieme-connect.com The reaction typically employs a palladium catalyst in conjunction with a chiral phosphoramidite (B1245037) ligand. The choice of ligand is crucial for inducing stereoselectivity. Research has demonstrated the efficacy of this method across a range of aryl alkene substrates, consistently producing the desired chiral propanamides. thieme-connect.com

| Aryl Alkene Substrate | Amine Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Styrene | Aniline | 72 | 88 | thieme-connect.com |

| 4-Nitrostyrene | Aniline | 56 | 85 | thieme-connect.com |

| 4-Vinylbiphenyl | N-Methylaniline | 87 | 85 | thieme-connect.com |

| 4-Nitrostyrene | Benzylamine | 82 | 94 | thieme-connect.com |

| Styrene | 4-Nitroaniline | 91 | 90 | thieme-connect.com |

Another powerful strategy involves the enantioselective insertion of a carbene into an amide N–H bond. researchgate.netnih.gov This reaction, often co-catalyzed by an achiral rhodium complex and a chiral squaramide, allows for the N-alkylation of primary amides to form chiral amide products. researchgate.netnih.gov This method is distinguished by its mild reaction conditions, rapid rates, and broad applicability to both aliphatic and aromatic amides, delivering products with high yields and enantioselectivity. researchgate.netnih.gov

| Amide Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 4-Methoxybenzamide | 95 | 94 | nih.gov |

| 4-(Trifluoromethyl)benzamide | 99 | 92 | nih.gov |

| 4-Chlorobenzamide | 98 | 96 | nih.gov |

| 2-Naphthamide | 99 | 95 | nih.gov |

| 3-Thiophenecarboxamide | 96 | 92 | nih.gov |

Chiral Resolution Techniques

When a stereoselective synthesis is not feasible or when a racemic mixture is produced, chiral resolution becomes necessary to separate the enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. One innovative approach involves the kinetic resolution of racemic aromatic amines—key precursors for propanamide derivatives—through enantioselective N-acylation. This has been achieved using supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives, which create a chiral microenvironment. acs.org In this system, one enantiomer of the amine is acylated preferentially, allowing for the separation of the unreacted enantiomer from the acylated product. This method has demonstrated high chiral recognition and achieved significant enantiomeric excess. acs.org

Diastereomeric Resolution: A classical and widely used method involves reacting the racemic propanamide precursor (e.g., a racemic carboxylic acid or amine) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. tcichemicals.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization or chromatography. tcichemicals.com Following separation, the chiral auxiliary is cleaved to yield the enantiomerically pure target compound. Chiral acids are often employed for the resolution of racemic amines, forming diastereomeric amides that can be separated by High-Performance Liquid Chromatography (HPLC). tcichemicals.com While effective, this method requires stoichiometric amounts of the chiral resolving agent and subsequent steps to remove it. tcichemicals.com

The separation of enantiomers of various aromatic compounds has also been successfully demonstrated using chiral column chromatography, a powerful analytical and preparative tool for resolving racemic mixtures. nih.govrsc.org

Chemical Reactivity and Transformation Pathways of N 5 Amino 2 Methoxyphenyl Propanamide

Reactivity Profiles of the Amino and Amide Functional Groups

The amino and amide groups in N-(5-amino-2-methoxyphenyl)propanamide are central to its chemical behavior, offering sites for oxidation and nucleophilic attack.

Oxidation Pathways and Mechanisms

The primary site for oxidation on this compound is the aromatic amino group. This functional group can be oxidized to form various nitrogen-containing functionalities, most notably the nitro group. This transformation is a common reaction for aromatic amines and is typically achieved using strong oxidizing agents. The reaction proceeds through a series of single-electron transfers, ultimately leading to the corresponding nitro-aromatic compound, in this case, N-(2-methoxy-5-nitrophenyl)propanamide. The presence of the electron-donating methoxy (B1213986) group on the ring can influence the reaction's feasibility and may require careful control of conditions to prevent side reactions.

Common oxidizing agents used for the conversion of aromatic amines to nitro compounds include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂), often under acidic conditions. The resulting nitro compound, 2-Methoxy-5-nitroaniline (B165355), is a known entity that can be prepared by the nitration of 2-methoxyaniline or the partial reduction of 2,4-dinitroanisole. srce.hr When heated to decomposition, such nitro-anilines can emit toxic fumes of nitrogen oxides. srce.hr

| Oxidizing Agent | Expected Product | General Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | N-(2-methoxy-5-nitrophenyl)propanamide | Acidic or neutral medium |

| Hydrogen Peroxide (H₂O₂) | N-(2-methoxy-5-nitrophenyl)propanamide | Often in the presence of an acid catalyst |

| Peroxy acids (e.g., m-CPBA) | Nitroso, nitro, or azo compounds depending on stoichiometry | Controlled temperature in an organic solvent |

Nucleophilic Behavior of the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aromatic amino group confers nucleophilic character, making it susceptible to reaction with a variety of electrophiles. This reactivity is fundamental to many synthetic transformations.

Common reactions involving the nucleophilic amino group include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form diamides. For instance, reaction with acetyl chloride would yield N-(5-acetamido-2-methoxyphenyl)propanamide. The synthesis of 2-chloroacetamides from anilines serves as a classic example of this type of transformation. nih.gov

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though over-alkylation can be a challenge.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide.

| Electrophile | Reagent Class | Product Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acid Halide | Amide (specifically, an acetamide) |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Acid Anhydride | Amide (specifically, an acetamide) |

| Methyl Iodide (CH₃I) | Alkyl Halide | Secondary/Tertiary Amine |

| p-Toluenesulfonyl chloride | Sulfonyl Halide | Sulfonamide |

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating groups: the amino (-NH₂) group and the methoxy (-OCH₃) group. Both are ortho-, para-directing substituents.

The directing effects of these groups are additive and reinforcing. The methoxy group at position 2 directs incoming electrophiles to positions 1 (blocked), 3, and 5. The amino group at position 5 directs to positions 2, 4, and 6. The combined effect strongly activates positions 4 and 6 for electrophilic attack. Position 4 is para to the methoxy group and ortho to the amino group, while position 6 is ortho to the amino group. Steric hindrance from the adjacent propanamide group at position 1 may influence the regioselectivity, potentially favoring substitution at position 4. Studies on similar systems show that aromatics bearing electron-donating groups generally yield good outcomes in SEAr reactions. nih.gov

| SEAr Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(5-amino-4-nitro-2-methoxyphenyl)propanamide |

| Halogenation | Br₂, FeBr₃ | N-(5-amino-4-bromo-2-methoxyphenyl)propanamide |

| Sulfonation | Fuming H₂SO₄ | 4-amino-5-(propanamido)-2-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(5-amino-4-acetyl-2-methoxyphenyl)propanamide |

Intramolecular Cyclization and Heterocycle Annulation Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, which can be used to construct fused heterocyclic ring systems. These reactions typically involve the amide nitrogen or the aromatic ring acting as a nucleophile to attack an electrophilic center, either pre-existing or generated in situ.

One potential pathway involves the intramolecular amidation of the aromatic ring, a reaction that can be promoted by reagents like polyphosphoric acid (PPA) or various Lewis acids. researchgate.netresearchgate.net For N-aryl amides, such cyclizations can lead to the formation of valuable heterocyclic cores. For example, related N-aryl amides have been shown to undergo cyclization to form 3-amino substituted oxindoles. nih.gov Another possibility is the cyclization involving the amide nitrogen and a suitably positioned group on the aromatic ring, which can be a pathway to benzoxazinones or other related heterocycles. researchgate.net The specific outcome depends heavily on the reaction conditions and the reagents employed. For instance, N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide undergoes intramolecular heterocyclization in the presence of HCl vapor to yield a spiro[3,1-benzoxazine-4,1'-cyclopentane] derivative. researchgate.net

| Reaction Type | Promoting Reagents | Potential Heterocyclic Product | Relevant Research Context |

|---|---|---|---|

| Intramolecular Amidation | Polyphosphoric Acid (PPA), Lewis Acids | Dihydroquinolinone derivative | Cyclization of N-hydroxy-3-phenylpropanamide researchgate.net |

| Oxindole Synthesis | Base-mediated | Substituted Oxindole | Cyclization of N-aryl amides via 2-azaallyl anions nih.gov |

| Benzoxazine Formation | Acid-catalyzed (e.g., DCl) | Benzoxazine derivative | Cyclization of N-[2-(alkenyl)phenyl]amides researchgate.net |

Conjugate Addition Reactions Involving Propanamide Derivatives

This compound itself is not an acceptor for conjugate (Michael) addition as it lacks the requisite α,β-unsaturated carbonyl system. However, a synthetic derivative of this compound, specifically one containing a double bond between the α and β carbons of the propanamide moiety (i.e., an N-(5-amino-2-methoxyphenyl)propenamide), would be an excellent Michael acceptor.

Conjugate additions are powerful carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org In this hypothetical scenario, the N-(5-amino-2-methoxyphenyl)propenamide derivative would react with a wide range of nucleophiles (Michael donors). The nucleophile would add to the β-carbon, with the resulting enolate being protonated to give the final product. Common Michael donors include enolates, amines, thiols, and organocuprates. While α,β-unsaturated amides can be less reactive than corresponding esters or ketones, these reactions are well-established in organic synthesis.

| Michael Donor (Nucleophile) | Example Reagent | Product Class after Addition to Propenamide Derivative |

|---|---|---|

| Enolate | Diethyl malonate (with base) | Glutaramide derivative |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-methylated propanamide derivative |

| Thiol | Thiophenol (PhSH) | β-thiophenyl propanamide derivative |

| Amine | Piperidine | β-amino propanamide derivative |

Computational and Theoretical Chemistry Investigations of N 5 Amino 2 Methoxyphenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational to modern computational chemistry. They use the principles of quantum mechanics to model the electronic structure and geometry of molecules. These calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and describe the distribution of electrons within the molecule, which governs its chemical behavior.

Density Functional Theory (DFT) and ab initio methods are two of the most rigorous and widely used approaches for quantum chemical calculations. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally efficient alternative, calculates the electronic structure of a molecule based on its electron density. nih.gov

For N-(5-amino-2-methoxyphenyl)propanamide, a typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to find the molecule's lowest energy conformation. nih.gov This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles. The results of such a calculation would yield a detailed picture of the molecule's 3D structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-N (amide) | 1.35 Å | |

| C=O (amide) | 1.23 Å | |

| C-C (aromatic) | 1.40 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angles | ||

| O=C-N (amide) | 122.5° | |

| C-N-H (amide) | 120.0° | |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angles | ||

| Aromatic Ring - Amide Plane | 35.0° |

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or basic character. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov Analysis of this compound would involve calculating the energies of these orbitals and mapping their electron density distribution to identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -5.85 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.20 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.65 | High chemical stability, low reactivity |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for analyzing the electron density topology of a system. It is used to define atoms within a molecule and to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM can determine whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond) interaction. For this compound, QTAIM analysis would be invaluable for understanding how molecules interact with each other in a solid state or how the ligand might interact with a biological target, quantifying the strength of potential intramolecular and intermolecular hydrogen bonds involving the amino and amide groups.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This method is instrumental in drug discovery and molecular biology for understanding how a small molecule might interact with a biological target on a structural level. researchgate.net

In a non-clinical context, docking studies of this compound could be performed against a variety of enzymes or receptors to explore potential biological activities. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the amino and amide groups of the molecule could serve as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic or π-π interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | Glu120, Leu15, Val70 |

| Types of Interactions | Hydrogen bond with Glu120 (via amide N-H) |

| Hydrophobic interactions with Leu15 and Val70 (via phenyl ring) |

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying which structural properties (molecular descriptors) are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity. Various molecular descriptors for each compound would be calculated, and statistical methods would be used to build a predictive model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These descriptors are the foundation of QSAR and are also used to predict a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Two commonly used descriptors are:

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water. It is a measure of a molecule's hydrophobicity, which influences its solubility and membrane permeability.

These descriptors can be readily calculated from the 2D or 3D structure of this compound using computational software.

Table 4: Illustrative Theoretically Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| Molecular Weight | 194.23 g/mol | N/A |

| TPSA | 75.31 Ų | Good potential for cell membrane permeability |

| LogP | 1.50 | Balanced hydrophilicity/hydrophobicity |

| Number of H-bond Donors | 2 | Potential for hydrogen bonding |

| Number of H-bond Acceptors | 3 | Potential for hydrogen bonding |

| Rotatable Bonds | 4 | Molecular flexibility |

Therefore, the detailed research findings and data tables requested for section "5.4. Conformational Analysis and Energy Landscapes" cannot be provided at this time. Further research or new publications in this specific area would be required to generate the requested content.

Derivatization and Analog Design Strategies Based on N 5 Amino 2 Methoxyphenyl Propanamide

Strategic Modifications of the Aryl Amino Group for Novel Compound Libraries

The primary amine on the aryl ring of N-(5-amino-2-methoxyphenyl)propanamide is a key functional group for introducing structural diversity. Its nucleophilic character allows for a wide range of chemical reactions to build novel compound libraries.

One common strategy involves acylation of the amino group. This can be achieved by reacting the parent compound with various acyl chlorides or anhydrides. The selection of the acylating agent can introduce a wide array of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic systems. For example, reaction with chloroacetyl chloride introduces a reactive handle that can be further displaced by various nucleophiles to create a library of ether, thioether, or amine derivatives. mdpi.com

Another important modification is sulfonylation , where the amino group reacts with sulfonyl chlorides to form sulfonamides. This transformation significantly alters the electronic and steric properties of this position, which can be crucial for modulating biological activity.

Reductive amination provides a pathway to secondary and tertiary amines. By reacting the amino group with aldehydes or ketones in the presence of a reducing agent, a diverse set of alkyl or arylalkyl substituents can be appended. This method is highly versatile and allows for the introduction of a broad range of substituents.

Furthermore, the amino group can be converted into an isothiocyanate or isocyanate . These reactive intermediates can then be treated with various nucleophiles, such as amines or alcohols, to generate thiourea, urea, and carbamate (B1207046) derivatives, respectively. This approach is particularly useful for combinatorial chemistry efforts aimed at rapidly generating large libraries of analogs.

The amino group also serves as a precursor for the synthesis of various heterocyclic systems . For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazoles or pyridines, thereby embedding the core scaffold into a more complex ring system.

These modifications are summarized in the table below:

| Modification Strategy | Reagents | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |

| Isothiocyanate/Isocyanate Formation | Thiophosgene/Phosgene followed by nucleophile | Thiourea/Urea/Carbamate |

| Heterocycle Formation | Dicarbonyl compounds | Fused or appended heterocycles |

Chemical Transformations at the Amide and Propanoyl Moieties

The amide linkage and the adjacent propanoyl group offer additional sites for chemical derivatization, allowing for fine-tuning of the molecule's properties.

The amide bond itself, while generally stable, can be subjected to hydrolysis under strong acidic or basic conditions to yield 5-amino-2-methoxyaniline and propanoic acid. More synthetically useful transformations involve modifications that maintain the core structure. For instance, the N-H of the amide can be alkylated, although this often requires strong bases and can be challenging.

A more common strategy involves modifying the propanoyl moiety . The α-carbon to the carbonyl group can potentially be functionalized. For example, enolate formation followed by reaction with an electrophile could introduce substituents at this position, although this may require careful selection of protecting groups for the aryl amine.

Variations can also be introduced by starting the synthesis with a different carboxylic acid derivative instead of propanoyl chloride. This allows for the introduction of:

Longer or branched alkyl chains : Modifying the length and branching of the acyl chain can impact lipophilicity and steric interactions.

Cyclic structures : Using cycloalkanecarbonyl chlorides can introduce conformational constraints.

Aromatic or heterocyclic acyl groups : This can introduce additional binding motifs or alter the electronic properties of the molecule.

The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, transforming the propanamide into a N-(5-amino-2-methoxyphenyl)propan-1-amine derivative. This removes the planar carbonyl group and introduces greater conformational flexibility.

The following table outlines potential transformations:

| Moiety | Transformation | Reagents | Resulting Structure |

| Amide | N-Alkylation | Alkyl halide, Strong base | N-alkylated amide |

| Amide | Reduction | LiAlH₄ | Secondary amine |

| Propanoyl | Chain Variation | Alternative Acyl Chlorides | Varied N-acyl derivatives |

| Propanoyl | α-Functionalization | Base, Electrophile | α-substituted propanamide |

Substitution Pattern Variation on the 2-Methoxyphenyl Ring

Altering the substitution pattern on the 2-methoxyphenyl ring is a classical medicinal chemistry strategy to probe structure-activity relationships. The electronic and steric effects of substituents can profoundly influence the molecule's conformation, binding affinity, and metabolic stability.

The positions available for substitution on the ring (positions 3, 4, and 6) can be targeted through the synthesis of appropriately substituted precursors. For example, starting from different substituted 2-methoxyanilines allows for the introduction of a wide range of functional groups.

Common modifications include:

Halogenation : Introducing fluorine, chlorine, or bromine atoms can alter the electronic properties of the ring and potentially introduce halogen bonding interactions.

Alkylation/Alkoxylation : Adding small alkyl or alkoxy groups can modify the steric profile and lipophilicity.

Electron-withdrawing groups : Groups like nitro (NO₂) or cyano (CN) can be introduced to decrease the electron density of the ring. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.

Electron-donating groups : Besides the existing methoxy (B1213986) group, other donating groups could be explored, although this might be more synthetically challenging.

The table below summarizes possible ring variations:

| Position on Ring | Substituent Type | Example Group | Potential Effect |

| 3, 4, or 6 | Halogen | -F, -Cl, -Br | Electronic modulation, Halogen bonding |

| 3, 4, or 6 | Alkyl | -CH₃, -C₂H₅ | Increased lipophilicity, Steric bulk |

| 3, 4, or 6 | Electron-withdrawing | -NO₂, -CN | Altered ring electronics |

| 2, 3, or 4 | Positional Isomerism | Methoxy group at different positions | Change in overall molecular geometry |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

Hybrid molecule design involves covalently linking the this compound scaffold to another distinct pharmacophore or functional moiety. This strategy aims to create bifunctional molecules that can interact with multiple biological targets or combine the properties of both parent molecules. mdpi.com

The reactive handles on the core structure, particularly the aryl amino group, are ideal anchor points for creating these hybrids.

Strategies for Hybrid Synthesis:

Amide or Urea/Thiourea Linkage : The aryl amino group can be coupled with a carboxylic acid or isocyanate/isothiocyanate functional group present on another biologically active molecule. For example, esterification or amidation reactions can be used to link the core to another molecule. mdpi.com

Click Chemistry : The amino group can be converted to an azide, which can then undergo a 1,3-dipolar cycloaddition reaction with an alkyne-functionalized molecule (a "click" reaction). This is a highly efficient and specific method for creating complex hybrid structures.

Multicomponent Reactions : The this compound core can potentially be used as a building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This allows for the rapid assembly of hybrid molecules from diverse starting materials. mdpi.com

An example of a design strategy could involve linking the this compound core to a known enzyme inhibitor. The core scaffold might serve to correctly orient the inhibitor within a binding pocket or provide additional interactions that enhance potency or selectivity. Another approach could be to attach a fluorescent tag or a biotin (B1667282) label to facilitate biochemical studies.

The design of these hybrids requires careful consideration of the linker used to connect the two molecular entities. The length, flexibility, and chemical nature of the linker can be critical for ensuring that both parts of the hybrid can adopt their optimal conformations for biological activity.

Applications in Advanced Synthetic Chemistry and Materials Science

Role as Chiral Building Blocks and Key Intermediates in Complex Molecule Synthesis

There is no available scientific literature detailing the use of N-(5-amino-2-methoxyphenyl)propanamide as a chiral building block or a key intermediate in the synthesis of complex molecules. For a compound to be utilized as a chiral building block, it typically must be available in an enantiomerically pure form, and its chiral center(s) must be strategically employed to introduce stereochemistry into a target molecule. The propanamide moiety of the title compound contains a potential chiral center if substituted at the α- or β-position, but no studies have been found that explore the synthesis and application of such chiral derivatives.

Similarly, its function as a key intermediate in multi-step complex molecule synthesis is not documented. While derivatives of aminophenyl amides are common in medicinal chemistry and materials science, the specific synthetic routes and target molecules involving this compound as a crucial precursor are not described in the available research.

Contributions to the Development of Novel Synthetic Methodologies

An extensive review of chemical literature did not reveal any instances where this compound has been instrumental in the development of novel synthetic methodologies. Such contributions would typically involve the compound being used as a new ligand for catalysis, a novel organocatalyst, or a unique substrate to demonstrate a new chemical transformation. The chemical functionalities present in the molecule, namely the primary amine, the methoxy (B1213986) group, and the amide linkage, are well-established in organic synthesis, but their specific arrangement in this compound has not been reported as the basis for new synthetic methods.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

There is a lack of published research on the application of this compound in the fields of supramolecular chemistry and crystal engineering. Compounds utilized in these areas are typically designed to participate in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal coordination, to form well-defined larger-order structures.

The presence of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the amide carbonyl, the methoxy oxygen, and the amino nitrogen) in this compound suggests its potential to form intricate hydrogen-bonded networks. However, no crystallographic studies or reports on its self-assembly behavior or its use in co-crystals or other supramolecular architectures have been found. The crystal structure of this specific compound, which would be foundational for any exploration in crystal engineering, is not available in the primary scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(5-amino-2-methoxyphenyl)propanamide?

- Methodological Answer : Synthesis typically involves coupling a propanoyl group to the 5-amino-2-methoxyaniline precursor via acylation. Key steps include:

- Reagent selection : Use propionic acid derivatives (e.g., propionyl chloride) under anhydrous conditions.

- Reaction optimization : Control temperature (0–5°C) to minimize side reactions like over-acylation or oxidation of the amino group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and ¹H-NMR (characteristic signals: δ 6.5–7.0 ppm for aromatic protons, δ 2.3–2.5 ppm for propanamide methylene) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Document incidents and report persistent symptoms .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, amide carbonyl at ~168 ppm).

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₄N₂O₂: 194.1 g/mol).

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., via HPLC monitoring) .

Q. What strategies resolve contradictions in biological activity data for propanamide derivatives?

- Methodological Answer :

- Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by standardizing protocols (e.g., MTT assay at 48 hours).

- Meta-analysis : Aggregate results from multiple studies to identify trends. For example, antimicrobial activity discrepancies (e.g., MIC values) may arise from bacterial strain resistance mechanisms .

- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate contributing factors .

Q. How can crystallographic studies elucidate intermolecular interactions in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in methanol/chloroform). Use SHELXL for refinement, focusing on hydrogen bonds (e.g., N–H⋯O between amide and methoxy groups) .

- Packing analysis : Identify π-π stacking or van der Waals interactions using Mercury software. Correlate with thermal stability (TGA/DSC data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.